molecular formula C17H15N5O B5415195 N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B5415195
M. Wt: 305.33 g/mol
InChI Key: VMVXCKSBFQOESP-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide” is a complex organic compound that contains several functional groups, including a benzimidazole, pyrazole, pyridine, and carboxamide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and pyrazole rings, followed by the introduction of the pyridine ring and the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The benzimidazole and pyrazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The pyridine ring is also aromatic and has a nitrogen atom that can act as a hydrogen bond acceptor. The carboxamide group can act as both a hydrogen bond donor and acceptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The carboxamide group could potentially form hydrogen bonds, which could influence the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Given the presence of multiple heterocyclic rings and a carboxamide group, it’s possible that this compound could interact with various biological targets through mechanisms such as hydrogen bonding, pi stacking, and electrostatic interactions .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and the presence of several functional groups commonly found in biologically active compounds. Future research could focus on synthesizing the compound and studying its biological activity .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(12-11-19-22-10-4-3-7-15(12)22)18-9-8-16-20-13-5-1-2-6-14(13)21-16/h1-7,10-11H,8-9H2,(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVXCKSBFQOESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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